(Z)-Hex-3-enyl 2-ethylbutyrate
Overview
Description
Esters are a class of organic compounds that are derived from carboxylic acids . They are commonly used in a wide range of applications due to their diverse structures and properties . They often have a fruity aroma and are used as flavor enhancers in food and beverages .
Synthesis Analysis
Esters can be synthesized through a process known as esterification . This involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst . The reaction produces water as a byproduct .Molecular Structure Analysis
The general molecular structure of an ester is R-COO-R’, where R and R’ represent any alkyl or aryl group . The specific structure of “(Z)-Hex-3-enyl 2-ethylbutyrate” would depend on the specific groups represented by R and R’ .Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions. One common reaction is hydrolysis, which is the reverse of esterification . In hydrolysis, the ester is broken down into its constituent carboxylic acid and alcohol .Physical and Chemical Properties Analysis
Esters have diverse physical and chemical properties depending on their specific structure . They are generally less dense than water and have boiling points that depend on their molecular weight . They are slightly soluble in water but more soluble in organic solvents .Mechanism of Action
Future Directions
The future directions for research and development of esters are vast and depend on their specific applications. They are widely used in the flavoring and fragrance industry, and ongoing research is focused on developing new flavors and fragrances . They are also used in the production of biodiesel, and research is being conducted to improve the efficiency of this process .
Properties
IUPAC Name |
[(Z)-hex-3-enyl] 2-ethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-9-10-14-12(13)11(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDWLVXNYKQQBT-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCOC(=O)C(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249484 | |
Record name | Butanoic acid, 2-ethyl-, 3-hexenyl ester, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94071-12-2 | |
Record name | Butanoic acid, 2-ethyl-, 3-hexenyl ester, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94071-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-Hex-3-enyl 2-ethylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094071122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-ethyl-, 3-hexenyl ester, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-hex-3-enyl 2-ethylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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